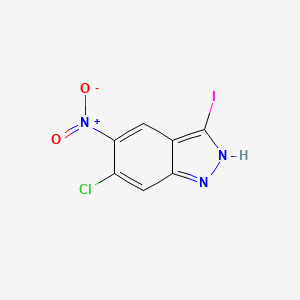

6-Chloro-3-iodo-5-nitro-1H-indazole

Description

Overview of Indazole Core as a Privileged Scaffold in Modern Chemical Research

The indazole nucleus, a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govresearchgate.netdntb.gov.uachemie-brunschwig.chresearcher.life This designation stems from the recurrent appearance of the indazole motif in a multitude of biologically active molecules. researchgate.net Indazole-containing derivatives are endowed with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. nih.govbeilstein-journals.org The presence of this heterocyclic framework in numerous commercially available drugs and clinical trial candidates underscores its importance and therapeutic potential. nih.govresearchgate.net The versatility of the indazole core allows it to serve as a foundational structure for developing novel therapeutic agents. nih.govdntb.gov.ua

Significance of Strategic Functionalization in Heterocyclic Chemistry

The strategic introduction of various functional groups onto a heterocyclic core, such as indazole, is a cornerstone of modern synthetic and medicinal chemistry. wisc.edumdpi.comresearchgate.net This process, known as functionalization, allows for the precise modulation of a molecule's physicochemical and biological properties. nih.gov Techniques like direct C-H bond functionalization have emerged as powerful tools for regioselectively introducing substituents, offering an atom-economical alternative to traditional methods that require pre-functionalized starting materials. researchgate.netnih.govnih.gov By strategically placing different groups on the heterocyclic ring, chemists can fine-tune properties like solubility, binding affinity to biological targets, and metabolic stability, thereby creating new molecules with enhanced or entirely new functionalities. wisc.eduacs.org This approach is pivotal in the rational design of new drugs and advanced materials. wisc.edumdpi.com

Research Landscape and Foundational Studies on Polysubstituted Indazoles

The synthesis of polysubstituted indazoles is a dynamic area of chemical research, driven by the quest for novel compounds with tailored properties. nih.gov Numerous synthetic methodologies have been developed to construct these complex molecules, including metal-catalyzed cross-coupling reactions, acs.orgmdpi.com 1,3-dipolar cycloadditions, ucc.ienih.govnih.gov and rearrangements of other heterocyclic systems. researchgate.net These methods allow for the introduction of a wide array of functional groups at various positions on the indazole scaffold. acs.orgresearchgate.net Foundational studies have explored the synthesis of indazoles bearing diverse substituents such as halogens, nitro groups, esters, and nitriles, demonstrating the remarkable functional group tolerance of many synthetic routes. acs.orgrsc.org This extensive research has produced a vast library of polyfunctionalized indazoles, which serve as valuable intermediates and building blocks for creating more complex chemical entities. nih.govmdpi.comresearchgate.net

Defining the Research Focus: 6-Chloro-3-iodo-5-nitro-1H-Indazole as a Representative Model

The compound this compound serves as a quintessential example of a polyfunctionalized heterocyclic molecule. evitachem.com It features a strategically substituted indazole core, bearing a chlorine atom at position 6, an iodine atom at position 3, and a nitro group at position 5. evitachem.com This specific arrangement of an electron-withdrawing nitro group and two different halogen atoms makes it a highly versatile building block in synthetic chemistry. evitachem.com The iodine at the C-3 position is particularly useful for undergoing further modifications, such as cross-coupling reactions, while the chloro and nitro groups modulate the electronic properties of the ring system. evitachem.com The study of this compound provides valuable insights into the interplay of different functional groups on the indazole scaffold and their collective influence on its chemical reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 503045-59-8 evitachem.com |

| Molecular Formula | C₇H₄ClIN₂ |

| Molecular Weight | 278.48 g/mol evitachem.com |

| Appearance | Light yellow to brown powder or crystalline solid evitachem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-iodo-5-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClIN3O2/c8-4-2-5-3(7(9)11-10-5)1-6(4)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFHOJJVQRLTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)I)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646622 | |

| Record name | 6-Chloro-3-iodo-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-47-1 | |

| Record name | 6-Chloro-3-iodo-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations of 6 Chloro 3 Iodo 5 Nitro 1h Indazole

Reactivity of the Halogen Substituents in Cross-Coupling Reactions

The presence of two different halogen atoms on the indazole core, a chloro group at the C-6 position and an iodo group at the C-3 position, allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The well-established difference in reactivity between aryl iodides and chlorides is the cornerstone of these selective transformations.

Suzuki–Miyaura Cross-Coupling for C-3 Elaboration

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. nih.gov In the case of 6-chloro-3-iodo-5-nitro-1H-indazole, the significant difference in the bond dissociation energies of the C-I and C-Cl bonds dictates the regioselectivity of the reaction. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is the rate-determining step in the catalytic cycle. mdpi.com This inherent reactivity difference allows for the selective arylation or vinylation at the C-3 position, leaving the C-6 chloro substituent intact for potential subsequent transformations.

The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. For this compound, the reaction with an arylboronic acid in the presence of a suitable palladium catalyst and base is expected to exclusively yield the 3-aryl-6-chloro-5-nitro-1H-indazole derivative. Studies on similar dihalogenated systems, such as 3-iodo-5-bromoindoles, have demonstrated that palladium-catalyzed cross-couplings proceed selectively at the iodo-substituted position. thieme-connect.de

Table 1: Predicted Outcome of Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

| Reactant | Coupling Partner | Catalyst System (Predicted) | Product |

| This compound | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Chloro-5-nitro-3-phenyl-1H-indazole |

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. mdpi.com Ferrocene-based palladium complexes have shown high catalytic activity in the Suzuki-Miyaura coupling of 3-iodo-1H-indazole. mdpi.com

Heck and Other Palladium-Catalyzed Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds extends to other palladium-catalyzed cross-coupling reactions, including the Heck, Sonogashira, and Buchwald-Hartwig reactions.

The Heck reaction , which couples aryl halides with alkenes, is anticipated to occur selectively at the C-3 position of this compound. organic-chemistry.orgyoutube.com This would result in the formation of 3-alkenyl-6-chloro-5-nitro-1H-indazoles. The intramolecular version of the Heck reaction has proven to be a powerful tool for the synthesis of complex polycyclic structures. libretexts.orgnih.govnih.gov

The Sonogashira coupling , involving the reaction of an aryl halide with a terminal alkyne, is also expected to show high selectivity for the C-3 position. organic-chemistry.orgresearchgate.net This reaction provides a direct route to 3-alkynyl-6-chloro-5-nitro-1H-indazoles, which are valuable building blocks for further synthetic elaborations. Studies on the Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines have demonstrated that the regioselectivity can be controlled by the choice of the palladium catalyst and its ligands. rsc.org

The Buchwald-Hartwig amination , a method for the formation of carbon-nitrogen bonds, would likewise be expected to proceed at the more reactive C-3 iodo substituent. organic-chemistry.orgresearchgate.net This would enable the synthesis of 3-amino-6-chloro-5-nitro-1H-indazole derivatives.

Table 2: Predicted Selective Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position

| Reaction | Coupling Partner | Predicted Product |

| Heck Reaction | Alkene | 3-Alkenyl-6-chloro-5-nitro-1H-indazole |

| Sonogashira Coupling | Terminal Alkyne | 3-Alkynyl-6-chloro-5-nitro-1H-indazole |

| Buchwald-Hartwig Amination | Amine | 3-Amino-6-chloro-5-nitro-1H-indazole |

Metalation and Subsequent Electrophilic Quenching at Halogenated Sites

Halogen-metal exchange is a common method for the formation of organometallic reagents, which can then be reacted with various electrophiles. In the case of this compound, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures is expected to lead to selective halogen-metal exchange at the more reactive C-3 iodo position. The resulting 3-lithio-6-chloro-5-nitro-1H-indazole is a potent nucleophile that can be quenched with a wide range of electrophiles.

Alternatively, the formation of a Grignard reagent via the reaction with magnesium metal would also be expected to occur preferentially at the C-I bond. adichemistry.commnstate.edustackexchange.comnih.gov The resulting organomagnesium compound can then participate in a variety of carbon-carbon bond-forming reactions.

Table 3: Predicted Products from Metalation and Electrophilic Quenching

| Metalation Reagent | Electrophile | Predicted Product |

| n-Butyllithium | Carbon Dioxide (CO₂) | 6-Chloro-5-nitro-1H-indazole-3-carboxylic acid |

| n-Butyllithium | Formaldehyde (CH₂O) | (6-Chloro-5-nitro-1H-indazol-3-yl)methanol |

| Magnesium (Mg) | Acetone | 2-(6-Chloro-5-nitro-1H-indazol-3-yl)propan-2-ol |

Reactivity of the Nitro Group and its Transformations

The nitro group at the C-5 position of the indazole ring is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group.

Reduction Chemistry of the Nitro Functionality

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with the choice of reagent being crucial to avoid undesired side reactions, such as the reduction of the halogen substituents. wikipedia.orgsci-hub.st

Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with H₂ over a palladium catalyst or treatment with metals in acidic media, such as tin(II) chloride (SnCl₂) or iron (Fe) in acetic acid. commonorganicchemistry.com For substrates containing sensitive halogen substituents, milder conditions or specific catalysts are often required to prevent dehalogenation. The use of Raney nickel as a catalyst for hydrogenation can be advantageous in preserving chloro and bromo substituents. commonorganicchemistry.com Similarly, SnCl₂ is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities. researchgate.netresearchgate.net

Table 4: Common Reagents for the Selective Reduction of the Nitro Group

| Reagent | Conditions | Product | Potential Side Reactions |

| H₂/Pd-C | Methanol, room temperature | 6-Chloro-3-iodo-1H-indazol-5-amine | Potential dehalogenation |

| SnCl₂·2H₂O | Ethanol (B145695), reflux | 6-Chloro-3-iodo-1H-indazol-5-amine | Generally chemoselective |

| Fe/NH₄Cl | Ethanol/Water, reflux | 6-Chloro-3-iodo-1H-indazol-5-amine | Generally chemoselective |

| Raney Nickel, H₂ | Methanol, room temperature | 6-Chloro-3-iodo-1H-indazol-5-amine | Good for preserving halogens |

Participation of the Nitro Group in Cycloaddition Reactions

While the reduction of the nitro group is its most common transformation, recent research has unveiled the potential for nitroarenes to participate in cycloaddition reactions, particularly under photochemical conditions. These reactions open up novel avenues for the synthesis of complex heterocyclic systems.

For instance, visible-light-mediated [1+2+2] cycloaddition reactions between nitroarenes and alkenes have been reported to yield isoxazolidines. rsc.org This process is thought to proceed through the triplet excited state of the nitroarene, which reacts with the alkene to form a nitrone intermediate that subsequently undergoes a [3+2] cycloaddition. rsc.orgacs.org Another example is the photoinduced reductive [4+2] cycloaddition of nitroarenes with dienes to form oxazines, a reaction initiated by the reduction of the photoexcited nitroarene to a nitrosoarene intermediate. acs.org Furthermore, the reductive cycloaddition of nitroarenes with alkynes, catalyzed by transition metals or proceeding thermally with nitrosoarenes, can lead to the formation of N-hydroxyindoles. nih.gov

These findings suggest that this compound could potentially serve as a substrate in such cycloaddition reactions, offering a pathway to novel and complex fused heterocyclic structures. The electron-withdrawing nature of the chloro and iodo substituents, as well as the indazole ring itself, may influence the reactivity of the nitro group in these transformations.

Table 5: Potential Cycloaddition Reactions Involving the Nitro Group

| Reaction Type | Reactant | Predicted Product Type |

| [1+2+2] Cycloaddition | Alkene | Isoxazolidine-fused indazole derivative |

| [4+2] Cycloaddition | Diene | Oxazine-fused indazole derivative |

| Reductive Cycloaddition | Alkyne | N-Hydroxy-pyrrolo-indazole derivative |

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity of the this compound core is dictated by the combined electronic and steric influences of its three distinct substituents. These groups modulate the electron density of the indazole ring system and can direct the outcome of chemical transformations with a high degree of specificity.

The chloro, iodo, and nitro groups are all classified as electron-withdrawing groups, which significantly decrease the electron density of the aromatic system, a phenomenon known as deactivation. This deactivation has profound implications for the molecule's reactivity, particularly in electrophilic substitution reactions.

Nitro Group (-NO₂): The nitro group at the C-5 position is a powerful electron-withdrawing substituent through both resonance and inductive effects. This strongly deactivates the benzene (B151609) portion of the indazole ring, making further electrophilic substitution on the ring challenging. Its presence also increases the acidity of the N-H proton and can make the indazole ring more susceptible to nucleophilic attack or hydrolysis under certain conditions. acs.orgnih.gov

Iodo Group (-I): The iodine atom at the C-3 position is the least electronegative of the halogens but still functions as an inductively electron-withdrawing group. Its large atomic size introduces significant steric hindrance around the C-3 position. Crucially, the carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. evitachem.com

The combined electronic pull of these three substituents makes the entire heterocyclic system relatively electron-poor. This electronic environment is a key factor in determining the types of reactions the molecule will undergo.

Table 1: Summary of Substituent Effects on the 1H-Indazole Ring

| Substituent | Position | Primary Electronic Effect | Steric Effect | Impact on Reactivity |

| **Nitro (-NO₂) ** | C-5 | Strong electron-withdrawal (Resonance & Inductive) | Moderate | Strong deactivation of the benzene ring; increases N-H acidity. |

| Chloro (-Cl) | C-6 | Electron-withdrawal (Inductive) | Moderate | Deactivation of the benzene ring. ontosight.ai |

| Iodo (-I) | C-3 | Electron-withdrawal (Inductive); weak deactivating | High | Deactivates pyrazole (B372694) ring; C-I bond is labile, enabling cross-coupling. evitachem.com |

In a molecule with multiple reactive sites, such as this compound, predicting the outcome of a reaction depends on understanding regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts).

Regioselectivity: The positions for potential reactions include the N-1 proton, the C-3 iodine, the C-6 chlorine, and the aromatic C-4 and C-7 positions.

N-1 Alkylation/Arylation: The N-H bond is a primary site for reactions like alkylation. researchgate.net The acidity of this proton is enhanced by the electron-withdrawing nitro and chloro groups, facilitating its removal by a base. In reactions of substituted indazoles, substitution typically occurs at the N-1 position, which is generally more thermodynamically stable than the N-2 position. acs.orgnih.gov

C-3 Functionalization: The C-3 position is the most common site for functionalization on the indazole core, often through cross-coupling reactions. mdpi.com The presence of the iodo group makes this position highly activated for such transformations.

Aromatic Substitution: The strong deactivating effect of the nitro and chloro groups makes further electrophilic aromatic substitution at the C-4 or C-7 positions highly unfavorable. Conversely, these electron-withdrawing groups could potentially activate the ring for nucleophilic aromatic substitution (SNAr), although this would require harsh conditions and a strong nucleophile.

Chemoselectivity: The molecule presents at least two different carbon-halogen bonds (C-I and C-Cl) that could participate in reactions like cross-coupling.

C-I vs. C-Cl Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. Therefore, it is possible to selectively functionalize the C-3 position by reacting the C-I bond while leaving the C-Cl bond at C-6 intact. This differential reactivity is fundamental to the synthetic utility of this compound as a building block. evitachem.com

Theoretical and Computational Studies on Reaction Mechanisms

To gain deeper insight into the complex reaction dynamics of molecules like this compound, chemists increasingly rely on theoretical and computational methods. These studies can map out detailed reaction pathways and provide quantitative data on the energies of key states, which is often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions. nih.gov For substituted indazoles, DFT calculations, often using functionals like B3LYP, can provide a robust theoretical foundation for experimental observations. acs.orgnih.gov

For this compound, DFT calculations can be employed to:

Model Reactant and Product Geometries: Optimize the three-dimensional structures of reactants, intermediates, transition states, and products.

Analyze Electronic Structure: Calculate properties such as molecular electrostatic potential and charge distribution (e.g., Mulliken charges). This analysis can quantitatively confirm the electron-withdrawing nature of the substituents and identify the most electron-rich or electron-poor sites, predicting sites of nucleophilic or electrophilic attack.

Map Reaction Coordinates: Trace the geometric changes that occur as reactants are converted into products, providing a step-by-step view of the reaction pathway. For instance, in a Suzuki coupling at the C-3 position, DFT could model the oxidative addition of the C-I bond to a palladium(0) catalyst, the subsequent transmetalation with a boronic acid, and the final reductive elimination step. mdpi.com

A primary goal of computational mechanistic studies is the elucidation of the complete energy profile of a reaction. chemguide.co.uk This involves identifying all intermediates and, most importantly, the transition states that connect them.

Transition State (TS) Identification: A transition state represents the energy maximum along a reaction coordinate. chemguide.co.uk Computationally, a TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. mdpi.com Locating these fleeting structures is crucial for understanding the kinetics of a reaction.

For a reaction involving this compound, such a profile would reveal, for example, whether oxidative addition of the C-I bond or reductive elimination is the kinetically limiting step in a cross-coupling cycle, thereby guiding the optimization of reaction conditions. mdpi.com

Table 2: Application of Computational Methods to a Hypothetical Suzuki Coupling Reaction

| Computational Task | Objective | Information Gained for this compound |

| Geometry Optimization | Find the lowest energy structure for all species. | Predicts bond lengths and angles of the indazole and its reaction intermediates. |

| Frequency Calculation | Characterize stationary points as minima or transition states. | Confirms a calculated structure is a true intermediate (zero imaginary frequencies) or a transition state (one imaginary frequency). mdpi.com |

| Transition State Search | Locate the highest energy point along the reaction path. | Identifies the structure of the transition state for key steps like oxidative addition. |

| IRC Calculation | Confirm the connection between a transition state and its corresponding minima. | Verifies that a found transition state correctly links the reactant and product of a reaction step. mdpi.com |

| Energy Profile Plot | Visualize the energy changes throughout the reaction. | Provides activation energies (ΔG‡) and the overall reaction energy (ΔGrxn), indicating kinetic and thermodynamic favorability. researchgate.net |

Structural Characterization and Conformational Analysis of 6 Chloro 3 Iodo 5 Nitro 1h Indazole Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable insights into the molecular framework, confirming the presence of specific functional groups and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. In the context of substituted indazoles, ¹H and ¹³C NMR are crucial for assigning the positions of substituents on the bicyclic ring system.

For instance, in derivatives of 3-chloro-6-nitro-1H-indazole, the chemical shifts of the aromatic protons provide clear indicators of their positions. The ¹H NMR spectra of 1,2,3-triazolyl methyl-6-nitro-1H-indazole derivatives show characteristic singlet resonances for the methylene (B1212753) group protons and distinct signals for the proton at position 5 of the 1,2,3-triazole ring. nih.gov Similarly, for isoxazole-6-nitro-1H-indazole derivatives, a signal around 6.8 ppm in the ¹H NMR spectrum is indicative of the isoxazole (B147169) proton at position 4. nih.gov

The analysis of ¹³C NMR spectra, including DEPT-135 experiments, further corroborates these assignments. For example, in isoxazoline (B3343090) derivatives of 6-nitroindazole, the signal for the isoxazoline CH-carbon appears at approximately 80 ppm, confirming the regioselectivity of the synthetic reaction. nih.gov The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic effects of the substituents, such as the electron-withdrawing nitro group and the halogen atoms.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Substituted 6-Nitro-1H-Indazole Derivatives

| Proton Position | Chemical Shift (ppm) | Compound Type |

| Methylene (CH₂) | 4.33 - 4.55 | 1,2,3-Triazolyl methyl-6-nitro-1H-indazoles nih.gov |

| H-5 (1,2,3-triazole) | 7.93 - 8.39 | 1,2,3-Triazolyl methyl-6-nitro-1H-indazoles nih.gov |

| H-4 (isoxazole) | 6.8 | Isoxazole-6-nitro-1H-indazoles nih.gov |

| H-5 (isoxazoline) | 5.16 - 6.00 | Isoxazoline-6-nitro-1H-indazoles nih.gov |

Note: Chemical shifts are approximate and can vary based on the solvent and other substituents.

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and confirm the molecular formula of a compound. For halogenated nitroindazoles, high-resolution mass spectrometry (HRMS) provides the necessary accuracy to distinguish between ions with very similar mass-to-charge ratios.

The molecular formula of 6-Chloro-3-iodo-5-nitro-1H-indazole is C₇H₃ClIN₃O₂. chemcd.com Electrospray ionization (ESI) is a common technique used to generate ions from these types of molecules for MS analysis. nih.gov The predicted monoisotopic mass for the protonated molecule [M+H]⁺ of a related compound, 6-chloro-3-iodo-1-methyl-1H-indazole, is 292.93370 Da. uni.lu Such precise mass measurements are critical for unequivocally confirming the elemental composition of newly synthesized derivatives.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In this compound derivatives, characteristic IR absorption bands would be expected for the N-H bond (if unsubstituted at N1), the aromatic C-H bonds, the C=C bonds of the benzene (B151609) ring, and the nitro group (NO₂). The nitro group typically exhibits strong symmetric and asymmetric stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophoric indazole ring system, along with the nitro and halogen substituents, gives rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands can be influenced by the solvent polarity and the specific substitution pattern on the indazole ring.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic techniques provide valuable data on connectivity and functional groups, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's conformation.

X-ray crystallographic studies on derivatives of 6-nitro-1H-indazole reveal important structural details. For example, in 1-allyl-6-nitro-1H-indazole, the fused five- and six-membered rings are nearly coplanar. researchgate.net The nitro group, however, can show a slight deviation from the plane of the indazole ring system. In a study of (1H-indazol-1-yl)methanol derivatives, the nitro groups were found to be almost coplanar with the benzene ring, with a mean deviation of 2.0°. acs.orgnih.gov

Table 2: Selected Crystallographic Data for a Derivative: 1-Allyl-3-chloro-6-nitro-1H-indazole nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6804 (1) |

| b (Å) | 9.9559 (2) |

| c (Å) | 28.4344 (4) |

| β (°) | 95.144 (1) |

| Volume (ų) | 2165.49 (6) |

| Z | 8 |

X-ray crystallography also provides critical information about how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds and π-stacking. In the crystal structure of 1-allyl-6-nitro-1H-indazole, molecules are linked by non-classical C-H···O hydrogen bonds, forming extended tape-like motifs. researchgate.net

Similarly, for 1-allyl-3-chloro-6-nitro-1H-indazole, the crystal packing involves slipped π-stacking of the indazole units along with weak C-H···O and C-H···Cl hydrogen bonds. researchgate.net The presence of halogen atoms like chlorine and iodine can lead to halogen bonding (C-I···O/N), which can be a significant directional interaction influencing the crystal packing and potentially the binding of these compounds to biological targets. The study of these intermolecular forces is crucial for understanding the solid-state properties of these compounds and for designing new materials with desired characteristics.

Computational Chemistry in Structural and Electronic Property Prediction

Computational chemistry serves as a powerful tool for predicting and understanding the structural and electronic properties of molecules, offering insights that complement experimental data. In the context of this compound and its derivatives, computational methods are invaluable for elucidating molecular geometry, aromaticity, and conformational landscapes, especially when experimental data is scarce.

Quantum Chemical Calculations for Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2), are instrumental in predicting the three-dimensional arrangement of atoms in a molecule. nih.govnih.gov These methods solve the Schrödinger equation for a given system, providing optimized molecular geometries that correspond to the lowest energy state on the potential energy surface.

For substituted indazoles, computational approaches have been successfully used to determine bond lengths, bond angles, and dihedral angles. nih.gov Methods such as B3LYP and MP2, often paired with basis sets like 6-311++G(d,p), have demonstrated high accuracy in reproducing experimental data obtained from X-ray crystallography. acs.orgrsc.org For instance, calculations on various indazole derivatives have confirmed that the 1H-tautomer is generally the more stable form, a finding consistent with experimental observations in the gas phase, solution, and solid state. rsc.orgnih.gov

In the case of this compound, quantum chemical calculations would predict a nearly planar indazole ring system. The substituents—chlorine, iodine, and a nitro group—would introduce minor distortions to the ring geometry. The carbon-halogen bond lengths and the geometry of the nitro group can be accurately calculated. It is important to note that the choice of computational method and basis set can influence the accuracy of the predicted geometric parameters. nih.gov For halogenated compounds, basis sets that include polarization and diffuse functions are crucial for accurately describing the electron distribution around the halogen atoms. mdpi.com

Table 1: Representative Theoretical Methods for Molecular Geometry Optimization

| Method | Description | Common Basis Sets |

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It does not account for electron correlation. | 6-31G, 6-311++G(d,p) |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that incorporates electron correlation by adding perturbation corrections to the Hartree-Fock energy. | 6-31G, 6-311++G(d,p) |

| Density Functional Theory (DFT) | A method that calculates the electronic structure based on the electron density rather than the wavefunction. Functionals like B3LYP are widely used. | 6-31G*, 6-311++G(d,p) |

| Coupled Cluster (CCSD) | A high-level ab initio method that provides very accurate results for energies and geometries but is computationally expensive. | cc-pVDZ, cc-pVTZ |

Theoretical Studies on Aromaticity and Ring Strain

The indazole nucleus is a ten-π electron aromatic heterocyclic system. nih.gov Theoretical studies are crucial for quantifying the degree of aromaticity and assessing any ring strain introduced by substituents. Aromaticity is a key factor in determining the stability and reactivity of the indazole ring.

Several computational indices are used to evaluate aromaticity. One of the most common is the Nucleus-Independent Chemical Shift (NICS), which is calculated at the center of the ring. Negative NICS values typically indicate aromaticity. Another widely used geometric parameter is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 suggests high aromaticity. mdpi.com

For the parent 1H-indazole, the benzenoid form contributes significantly to its aromatic character, making it more stable than the 2H-tautomer, which has a quinonoid structure. rsc.orgnih.gov Theoretical calculations have quantified this energy difference, with MP2/6-31G** calculations showing the 1H-tautomer to be more stable by approximately 3.6 kcal/mol. rsc.org The introduction of electron-withdrawing substituents, such as the nitro group in this compound, can influence the electron density distribution within the ring and potentially modulate its aromaticity. Theoretical studies on nitro-substituted indazoles have shown that while these groups are electron-withdrawing, the indazole ring generally retains its aromatic character. acs.orgresearchgate.net

Ring strain in the indazole system itself is minimal due to its fused five- and six-membered ring structure. The introduction of substituents can induce localized strain, which can be evaluated by analyzing bond angles and dihedral angles from computationally optimized geometries. However, for substituents like chloro, iodo, and nitro groups, significant ring strain is not generally expected.

Table 2: Common Aromaticity Indices

| Index | Principle | Interpretation for Aromaticity |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Based on the geometry of the ring, specifically the variation in bond lengths. | Values closer to 1 indicate higher aromaticity. |

| NICS (Nucleus-Independent Chemical Shift) | Based on the magnetic shielding at the center of the ring. | Negative values are indicative of aromatic character. |

| PDI (Para-Delocalization Index) | Based on the electron delocalization between para-related atoms in a six-membered ring. | Higher values suggest greater aromaticity. |

| Aromatic Stabilization Energy (ASE) | The energy difference between the cyclic conjugated system and an appropriate acyclic reference compound. | Higher positive values indicate greater aromatic stabilization. |

Conformational Analysis and Energy Minima

Conformational analysis of this compound is primarily concerned with the orientation of the nitro group and the tautomeric equilibrium between the 1H and 2H forms. While the indazole ring itself is rigid, the nitro group can rotate relative to the plane of the ring.

Computational methods can be used to perform a potential energy surface scan by systematically rotating the C-N bond of the nitro group to identify the most stable conformation (the global energy minimum) and any other low-energy conformers (local energy minima). The energy barriers to rotation can also be calculated. For nitro-substituted aromatic compounds, the lowest energy conformation is often one where the nitro group is coplanar with the aromatic ring, as this maximizes π-conjugation. However, steric hindrance from adjacent substituents can lead to a twisted conformation.

Furthermore, computational chemistry is essential for studying the tautomeric equilibrium. By calculating the total energies of the 1H and 2H tautomers of this compound, the more stable tautomer can be identified. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable. nih.gov DFT calculations on nitro-substituted 1H-indazoles have shown that the 1-substituted isomer is more stable than the 2-substituted isomer. acs.org The relative energies of different regioisomers, where the substituents are at different positions on the indazole ring, can also be computationally determined, providing valuable information for synthetic strategies. mdpi.com

Applications of Functionalized Indazoles in Advanced Chemical Research and Materials Science

Indazole Derivatives as Versatile Synthetic Building Blocks

Functionalized indazoles are prized as intermediates in the synthesis of complex organic molecules, particularly in the realm of drug discovery and medicinal chemistry. nih.govresearchgate.net The compound 6-Chloro-3-iodo-5-nitro-1H-indazole is emblematic of a versatile synthetic building block. Its utility stems from the distinct reactivity of its substituents.

The iodo group at the C3 position is particularly significant. Iodine is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, at this position. For example, the synthesis of the kinase inhibitor Axitinib involves the iodination of a 6-iodo-1H-indazole derivative to create a reactive C3-iodo intermediate, which is then subjected to further coupling reactions. chemicalbook.com This highlights the importance of the iodo-indazole motif in constructing complex molecular architectures.

Simultaneously, the chloro and nitro groups on the benzene (B151609) ring of the indazole core modulate the electronic properties of the molecule. The electron-withdrawing nature of these groups can influence the reactivity of the N-H bond for selective N-alkylation or N-arylation, a common strategy for building molecular diversity. nih.gov The synthesis of numerous indazole derivatives with varied biological activities often relies on the selective functionalization at the N1 or N2 positions of the pyrazole (B372694) ring. nih.gov The presence of these groups also offers pathways for further chemical modification, such as nucleophilic aromatic substitution of the chlorine atom or reduction of the nitro group to an amine, which can then be derivatized. This multi-functional nature makes compounds like this compound highly valuable starting materials for creating libraries of novel compounds for biological screening. nih.govnih.gov

Table 1: Representative Synthetic Transformations of Functionalized Indazoles

| Precursor | Reaction Type | Reagents | Product Type | Ref |

|---|---|---|---|---|

| 6-Iodo-1H-indazole | Iodination | N-Iodosuccinimide | 3,6-Diiodo-1H-indazole | chemicalbook.com |

| 3-Chloro-6-nitroindazole | Allylation | Allyl bromide | 3-Chloro-6-nitro-1-allyl-1H-indazole | researchgate.net |

| 6-Nitroindole | Nitrosation/Cyclization | NaNO₂, HCl | 6-Nitro-1H-indazole-3-carboxaldehyde | rsc.org |

| Substituted Indazoles | N-Alkylation | Alkyl Halide, NaH, THF | N-1 Alkylated Indazoles | nih.gov |

Contributions to the Development of Novel Materials

The unique structural and electronic properties of the indazole ring system have led to its exploration in the field of materials science. researchgate.net

While the specific integration of this compound into polymeric systems is not extensively documented, the general class of nitrogen-containing heterocycles is widely used to impart specific functions to polymers. These functions can include thermal stability, conductivity, and altered optical properties. The rigid, aromatic structure of the indazole core is well-suited for creating thermally stable polymers. Future research could explore the incorporation of functionalized indazoles like the title compound into polymer backbones or as pendant groups to develop novel coatings with enhanced durability or specific surface properties.

The application of indazole derivatives in electronically active materials and agrochemicals is more established. researchgate.netresearchgate.net

Electronically Active Materials: Research has demonstrated that indazole derivatives can serve as electronically active materials. researchgate.net Their inherent aromaticity and the ability to modify their electronic character through substitution make them suitable candidates for components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as photoconductors. For instance, some indazole-phosphonate derivatives have been synthesized and investigated for their potential in materials chemistry. researchgate.net The electron-withdrawing nitro group in this compound would significantly lower the energy levels of the molecular orbitals (HOMO and LUMO), a key strategy in designing materials for electron-transport layers in electronic devices.

Agrochemical Materials: The indazole scaffold is a known pharmacophore in compounds with pesticidal, fungicidal, and herbicidal activity. researchgate.netgoogleapis.com Patents describe indazole derivatives for controlling a variety of agricultural pests, including mites and insects. google.com Notably, derivatives of 3-chloro-6-nitro-1H-indazole, a close structural analog of the title compound, have been synthesized and shown to possess potent activity against Leishmania species, a type of protozoan parasite. nih.gov This antiparasitic activity suggests that the chloro-nitro-indazole core is a promising scaffold for developing new agrochemicals, such as insecticides or fungicides, that target similar biological pathways in agricultural pests. researchgate.net

Table 2: Investigated Applications of Functionalized Indazoles

| Application Area | Specific Use | Example Compound Class | Finding | Ref |

|---|---|---|---|---|

| Agrochemicals | Antileishmanial | 3-Chloro-6-nitro-1H-indazole derivatives | Potent growth inhibitors of Leishmania parasites. | nih.gov |

| Agrochemicals | Insecticide, Miticide | Indazole carboxamides | Effective against various mites and insects. | googleapis.comgoogle.com |

| Electronic Materials | General | Indazole derivatives | Mentioned as electronically active materials. | researchgate.net |

Role in Organocatalysis and Ligand Design

The nitrogen atoms in the pyrazole ring of indazole make it an excellent platform for designing ligands for metal-based catalysis and as precursors for organocatalysts.

N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and a powerful type of organocatalyst. nih.gov While typically based on imidazole (B134444) or triazole rings, recent research has expanded to include indazole-based NHCs, sometimes referred to as "Indy-NHCs". sci-hub.se These ligands are synthesized from indazolium salt precursors. It has been shown that NHCs derived from an indazole backbone possess unique electronic properties, acting as stronger electron donors than classical NHCs. sci-hub.se The synthesis of these precursors involves the N-substitution of the indazole ring, followed by quaternization to form the indazolium salt, which can then be deprotonated to yield the free carbene. nih.govsci-hub.se The varied substituents on the this compound scaffold could be used to tune the steric and electronic properties of the resulting Indy-NHC, potentially leading to novel reactivity and selectivity in catalytic applications.

The indazole moiety readily coordinates to transition metals through its nitrogen atoms, making it a versatile ligand in coordination chemistry. nih.gov Researchers have successfully synthesized and characterized various metal complexes involving indazole derivatives, including those with ruthenium and chromium. acs.orgox.ac.uk These complexes are being investigated for applications ranging from catalysis to anion sensing. acs.org The specific binding mode (coordinating through N1 or N2) can be influenced by the substitution pattern on the indazole ring. acs.org The presence of multiple heteroatoms (N, O from the nitro group, and Cl) in this compound offers several potential coordination sites, making it a candidate for designing polydentate ligands capable of forming stable complexes with a variety of transition metals. Such complexes could exhibit interesting catalytic, electronic, or photophysical properties. nih.gov

In-depth Analysis of this compound in Chemical Research

The indazole core is a bicyclic heteroaromatic system that has garnered considerable attention in medicinal chemistry and materials science due to its versatile biological activities and unique chemical properties. Functionalized indazoles are key components in the development of a wide range of therapeutic agents and advanced materials. However, specific research into the synthesis, properties, and applications of this compound remains limited.

General synthetic strategies for preparing substituted indazoles often involve multi-step processes, including cyclization and functional group interconversions. For instance, the synthesis of similar chloro-nitro-indazole derivatives has been achieved through reactions like 1,3-dipolar cycloaddition. nih.govnih.gov These methods could theoretically be adapted for the synthesis of this compound, but specific protocols and their outcomes for this exact molecule are not documented in available research.

The applications of functionalized indazoles are broad, with many derivatives being investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The specific substitutions on the indazole ring play a crucial role in determining the compound's biological activity and physical properties. For example, studies on related compounds like 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates. nih.govnih.gov

Despite the extensive research on the broader class of indazole compounds, the specific roles of this compound in advanced chemical research and materials science are not well-documented. There is a lack of specific studies detailing its utilization as a reference standard in analytical chemistry or its development as a chemical probe for investigating biological systems.

Physicochemical Properties of Related Indazole Derivatives

To provide some context, the table below lists some physicochemical properties of a structurally related compound, 3-chloro-6-nitro-1H-indazole. It is important to note that these values are not for this compound and should be considered for comparative purposes only.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClN₃O₂ | nih.gov |

| Molecular Weight | 197.58 g/mol | nih.gov |

| XLogP3-AA | 2.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Table 1. Physicochemical Properties of 3-Chloro-6-nitro-1H-indazole

Future Research Directions and Unexplored Frontiers for 6 Chloro 3 Iodo 5 Nitro 1h Indazole

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of 6-Chloro-3-iodo-5-nitro-1H-indazole and its derivatives will likely move beyond traditional multi-step methods towards more sustainable and efficient approaches. Key areas of development include:

Flow Chemistry: The use of continuous-flow reactors offers enhanced safety, reproducibility, and scalability for the synthesis of heterocyclic compounds. researchgate.netmdpi.comacs.org Applying flow chemistry to the nitration, chlorination, and iodination steps required to produce this compound could allow for better control over reaction conditions, particularly for potentially hazardous nitration reactions, leading to higher yields and purity. researchgate.netmdpi.com

Biocatalysis: The development of enzymatic routes to indazoles is an emerging frontier. chemrxiv.org A future challenge would be to engineer or discover nitroreductase enzymes that can trigger the formation of the indazole core from appropriately substituted 2-nitrobenzylamine precursors. chemrxiv.org This biocatalytic approach would offer a green and highly selective synthetic pathway, operating in water under mild conditions. chemrxiv.org

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a central tenet of green chemistry. Future syntheses should prioritize methods like [3+2] cycloadditions or catalyst-free aza-Michael additions, which are known for their high atom economy in constructing heterocyclic systems. researchgate.netorganic-chemistry.org

Investigation of Novel Reactivity and Unconventional Transformations

The unique combination of functional groups on this compound opens up numerous avenues for exploring its chemical reactivity.

Cross-Coupling Reactions: The C-3 iodo substituent is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. nih.govresearchgate.netmdpi.com While these reactions are established for simpler 3-iodoindazoles, their application to the electron-deficient this compound system could lead to a diverse library of C-3 functionalized derivatives with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net The high reactivity of the C-I bond allows for selective functionalization, even in the presence of the C-Cl bond. researchgate.net

Transformations of the Nitro Group: The nitro group is not merely a passive substituent. Its reduction to an amino group is a key transformation that would yield 6-chloro-3-iodo-5-amino-1H-indazole, a versatile intermediate for further derivatization, for instance, to mimic the amino-substituted ring B of colchicine (B1669291) site inhibitors. nih.gov Furthermore, the nitro group can activate the indazole ring for unique reactions. For example, enzymatic reduction of the nitro group can trigger cyclization reactions to form new heterocyclic systems. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group at the C-5 position significantly activates the aromatic ring towards nucleophilic attack. libretexts.orglibretexts.orgnih.gov This could enable the displacement of the chloro group at C-6 by a variety of nucleophiles (e.g., alkoxides, amines, thiols), a reaction that would be difficult without the nitro group's activating effect. libretexts.orglibretexts.org This provides a direct route to C-6 functionalized indazoles, which are otherwise difficult to access. The reaction proceeds through a stabilized Meisenheimer complex intermediate. youtube.com

Photochemical and Electrochemical Reactions: Exploring the photochemical and electrochemical behavior of this molecule could uncover novel transformations. Electrochemical methods have been used for the selective synthesis of 1H-indazole N-oxides, which are versatile intermediates for further C-H functionalization. nih.gov The specific substitution pattern of this compound may lead to unique reactivity under these conditions.

Advanced Machine Learning and AI-Driven Approaches in Indazole Chemistry

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize how chemical research is conducted, and their application to indazole chemistry holds immense promise.

Predictive Modeling: ML algorithms can be trained on datasets of known indazole derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov For this compound, such models could predict the biological activity (e.g., as kinase inhibitors) of its virtual derivatives, allowing researchers to prioritize the synthesis of the most promising compounds. nih.govnih.govnih.gov AI can also predict physicochemical properties like solubility and toxicity, streamlining the drug development process. propulsiontechjournal.com

Reaction Prediction and Optimization: AI tools can predict the outcomes of chemical reactions and suggest optimal conditions, accelerating the discovery of new synthetic routes. propulsiontechjournal.com This could be particularly valuable for optimizing the complex, multi-step synthesis of derivatives of this compound and for exploring the unconventional transformations mentioned previously.

De Novo Drug Design: Generative AI models can design novel molecular structures from scratch with desired properties. pharmaceutical-journal.com By providing the model with the this compound scaffold and a target protein (e.g., a specific cancer-related kinase), AI could generate new, highly potent, and selective inhibitor candidates for synthesis and testing. pharmaceutical-journal.com

Table 1: Application of AI/ML in Indazole Chemistry

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| QSAR Modeling | Develops models that correlate chemical structure with biological activity or properties. nih.govresearchgate.net | Rapidly screen virtual libraries of derivatives to identify potential kinase inhibitors or compounds with other desired biological activities. nih.govnih.gov |

| Reaction Prediction | Predicts the most likely products and yields of a chemical reaction. | Accelerate the synthesis of new derivatives by identifying the most efficient reaction pathways and conditions. |

| Generative Design | Creates novel molecular structures with optimized properties for a specific biological target. pharmaceutical-journal.com | Design new, potent, and selective drug candidates based on the core indazole scaffold. |

| Property Prediction | Forecasts physicochemical properties such as solubility, stability, and toxicity. propulsiontechjournal.com | Guide the selection of derivatives with favorable drug-like properties for further development. |

Integration into Complex Supramolecular Architectures

The field of supramolecular chemistry, which focuses on "chemistry beyond the molecule," can leverage the specific features of this compound to construct highly ordered, functional assemblies.

Halogen Bonding: Both the chlorine and iodine atoms on the indazole ring can act as halogen bond donors. acs.orgnih.govfrontiersin.org Halogen bonding is a highly directional and tunable non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. Future research could explore the co-crystallization of this molecule with halogen bond acceptors to create novel materials with interesting optical or electronic properties. nih.govbohrium.com

Crystal Engineering with Nitro Groups: The nitro group is a strong hydrogen bond acceptor and can participate in various weak intermolecular interactions. mdpi.comrsc.org Its presence can be used to guide the formation of specific crystal packing motifs, such as tapes or sheets. rsc.org The interplay between halogen bonding from the C-Cl and C-I groups and hydrogen bonding involving the N-H and nitro groups could lead to complex and predictable supramolecular architectures. researchgate.nettandfonline.com

Host-Guest Chemistry: Macrocycles incorporating the 1,2,3-triazole unit, a related heterocycle, have been used for the selective recognition of ions. researchgate.net It is conceivable that macrocycles built from or incorporating the this compound unit could be designed as receptors for specific anions or cations, driven by a combination of electrostatic and halogen bonding interactions.

Exploration in Interdisciplinary Research Areas Beyond Current Scope

The unique structural and electronic properties of this compound make it a candidate for exploration in several interdisciplinary fields.

Medicinal Chemistry: The indazole scaffold is a "privileged structure" found in numerous kinase inhibitors approved for cancer therapy. nih.govrsc.org The specific substitution pattern of this compound makes it an intriguing starting point for the design of new inhibitors targeting kinases implicated in various diseases. nih.govresearchgate.net

Materials Science: Nitro-substituted aromatic compounds are known components of energetic materials and can possess interesting nonlinear optical properties. osti.gov The combination of a nitro group with heavy halogens in a planar heterocyclic system could lead to new materials for electronics or photonics. The iodo-substituent, in particular, could be leveraged in the design of organic semiconductors.

Chemical Biology: The reactivity of the C-I bond towards cross-coupling allows for the late-stage introduction of reporter tags (e.g., fluorophores, biotin) or photoreactive groups. This would transform this compound into a chemical probe to study biological systems, for example, to identify the protein targets of its bioactive derivatives within a cell.

Q & A

Q. What are the established synthetic routes for 6-Chloro-3-iodo-5-nitro-1H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the indazole core. A general approach includes:

Nitration : Introduce the nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Chlorination : Electrophilic substitution with Cl₂ or SOCl₂ at the 6-position, requiring inert conditions (e.g., N₂ atmosphere) to prevent side reactions.

Iodination : Utilize iodinating agents like N-iodosuccinimide (NIS) in polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–100°C) .

- Optimization : Monitor intermediates via TLC/HPLC and adjust stoichiometry (e.g., 1.2 equivalents of NIS for complete iodination). Yield improvements are achieved by refluxing in anhydrous solvents to minimize hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign substituent positions using coupling patterns (e.g., deshielded aromatic protons at δ 8.5–9.0 ppm for nitro groups).

- IR Spectroscopy : Identify nitro (∼1520 cm⁻¹, asymmetric stretching) and C–I (∼500 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 323.89 for C₇H₃ClIN₃O₂) and isotopic patterns for chlorine/iodine .

Q. What are common impurities encountered during synthesis, and how are they identified?

- Methodological Answer :

- By-products : Include di-iodinated analogs (from excess NIS) or dehalogenated intermediates.

- Detection : Use HPLC with a C18 column (acetonitrile/water gradient) to resolve impurities. Compare retention times with standards.

- Mitigation : Recrystallize from ethanol/water mixtures to remove polar by-products .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural determination?

- Methodological Answer :

- Tools : Use SHELXL for refinement, employing commands like

TWINandBASFto model twinned crystals. For disorder, applyPARTinstructions to split occupancy . - Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rw convergence (<5% discrepancy).

- Case Study : A study on a related indazole derivative resolved iodine positional disorder using anisotropic displacement parameters and difference Fourier maps .

Q. What strategies are used to analyze polymorphism or solvate formation in this compound?

- Methodological Answer :

- Screening : Recrystallize from 10+ solvent systems (e.g., DMSO, acetone) and analyze via PXRD to identify polymorphs.

- Thermal Analysis : DSC/TGA detects solvates (weight loss ∼100–150°C).

- Computational Modeling : Use Mercury CSP to predict stable polymorphs based on lattice energy .

Q. How can mechanistic insights into the compound’s biological activity (e.g., kinase inhibition) be derived structurally?

- Methodological Answer :

- Docking Studies : Perform AutoDock Vina simulations with PDB structures (e.g., 3POZ for kinase targets). The nitro group’s electron-withdrawing effect enhances π-stacking with ATP-binding pockets.

- SAR Analysis : Compare with analogs (e.g., 6-Bromo-5-nitroindazoles) to correlate halogen size with IC₅₀ values.

- Crystallography : Co-crystallize with target proteins to resolve binding modes (e.g., iodine’s role in hydrophobic interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.